molecular formula C13H18N4O B8488530 1-(2-morpholinoethyl)-1H-indazol-5-amine CAS No. 854921-80-5

1-(2-morpholinoethyl)-1H-indazol-5-amine

Cat. No.: B8488530
CAS No.: 854921-80-5
M. Wt: 246.31 g/mol
InChI Key: AWALIBINRQFIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholinoethyl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a morpholinoethyl group at the 1-position and an amine group at the 5-position. The morpholinoethyl moiety (a morpholine ring linked via an ethylene chain) enhances hydrophilicity and may influence pharmacokinetic properties such as solubility and blood-brain barrier penetration. This compound is of interest in medicinal chemistry due to the pharmacological versatility of indazole derivatives, which are explored for anticancer, anti-inflammatory, and central nervous system (CNS)-targeting activities .

Properties

CAS No.

854921-80-5

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)indazol-5-amine

InChI

InChI=1S/C13H18N4O/c14-12-1-2-13-11(9-12)10-15-17(13)4-3-16-5-7-18-8-6-16/h1-2,9-10H,3-8,14H2

InChI Key

AWALIBINRQFIBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C=C3)N)C=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-morpholinoethyl)-1H-indazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the N-alkylation of indazole with 2-chloroethylmorpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Morpholinoethyl)-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-morpholinoethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical properties of 1-(2-morpholinoethyl)-1H-indazol-5-amine and related compounds:

Compound Name Structural Features Molecular Formula Molecular Weight LogP* Key Physicochemical Properties
This compound Morpholinoethyl (N-containing), amine at C5 C₁₃H₁₇N₄O 257.31† ~1.5–2.5‡ High polarity due to morpholine; moderate solubility in polar solvents
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Tetrahydropyran substituent at C1 C₁₂H₁₅N₃O 217.27 2.90 Lower polarity; boiling point: 428.7°C
3-Phenyl-1H-indazol-5-amine Phenyl group at C3, amine at C5 C₁₃H₁₁N₃ 209.25 2.50 Lipophilic; used in anticancer research
1,3-Diphenyl-1H-indazol-5-amine Phenyl groups at C1 and C3 C₁₉H₁₅N₃ 273.35 4.20 Highly lipophilic; potential kinase inhibitor
N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine Pyrimidine ring at C5 C₁₁H₉ClN₆ 260.68 1.80 Moderate solubility; halogen enhances stability

*Predicted LogP values based on substituent contributions.
†Calculated using molecular formula.
‡Estimated from morpholine’s polar nature.

Key Observations:
  • 1,3-Diphenyl-1H-indazol-5-amine exhibits high lipophilicity (LogP ~4.2), which may limit bioavailability despite strong receptor binding .
  • Halogenated derivatives (e.g., N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine) balance solubility and metabolic stability .

Pharmacological Activity Comparisons

Compound Reported Activities Mechanism/Target
This compound Potential CNS activity (inferred from morpholinoethyl analogs) Likely modulates serotonin/dopamine pathways
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Intermediate in synthesis; no direct activity reported N/A
3-Phenyl-1H-indazol-5-amine Anticancer activity (cell line inhibition) Tubulin polymerization inhibition
N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine Antiproliferative effects Tyrosine kinase inhibition
1-Benzyl-2-mercapto-N-(2-morpholinoethyl)-1H-imidazole-5-carboxamide Antidepressant activity Monoamine oxidase inhibition
Key Findings:
  • The morpholinoethyl group is associated with CNS-targeting activity, as seen in structurally related imidazole derivatives (e.g., antidepressant activity in ) .
  • 3-Phenyl-1H-indazol-5-amine demonstrates tubulin-binding properties, a common mechanism in anticancer agents .
  • Pyrimidine-substituted indazoles (e.g., N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine) show promise in kinase inhibition, a key pathway in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.